Superior In Vivo Combination Index with Gemcitabine vs. SV119 and Siramesine in Pancreatic Cancer
In a head-to-head Panc02 subcutaneous syngeneic mouse model, SW43 (1.1 mg/day IP) combined with weekly gemcitabine (3.0 mg) produced a mean final tumor volume of 27 mm³ versus 43 mm³ for SV119 (1.0 mg/day) plus gemcitabine and 53 mm³ for siramesine (SRM, 1.1 mg/day) plus gemcitabine . SW43 monotherapy (67 mm³) was statistically equivalent to gemcitabine alone (76 mm³), whereas the combination uniquely stabilized tumor size during the 2‑week treatment period . Median survival for the SW43‑gemcitabine cohort reached 57 days compared to 46 days for vehicle (p < 0.001), exceeding all other treatment arms (49–52 days), and one animal in the combination group experienced complete tumor regression—an outcome not observed in the SV119 or SRM groups .
| Evidence Dimension | Combination therapy in vivo tumor volume (mm³, day 27) |
|---|---|
| Target Compound Data | SW43 + gemcitabine: 27 mm³ (tumor stabilized during treatment) |
| Comparator Or Baseline | SV119 + gemcitabine: 43 mm³; SRM + gemcitabine: 53 mm³; Vehicle: 141 mm³; Gemcitabine alone: 76 mm³; SW43 alone: 67 mm³ |
| Quantified Difference | SW43 combination reduced tumor volume by 37% vs. SV119 combination and 49% vs. SRM combination; SW43 combination yielded 81% reduction vs. vehicle |
| Conditions | C57BL/6 female mice bearing Panc02 tumors; IP injection daily for 14 days ± weekly gemcitabine; n = 12–15/group |
Why This Matters
For procurement decisions in oncology research, SW43 is the only sigma-2 ligand among the three tested that demonstrates statistically significant superiority in tumor volume reduction and survival when combined with standard-of-care gemcitabine, directly supporting its selection for pancreatic cancer combination studies.
- [1] Hornick JR, Xu J, Vangveravong S, Tu Z, Mitchem JB, Spitzer D, Goedegebuure P, Mach RH, Hawkins WG. The novel sigma-2 receptor ligand SW43 stabilizes pancreas cancer progression in combination with gemcitabine. Molecular Cancer. 2010; 9: 298. View Source
